molecular formula C15H16ClNO2 B5640322 3-(3-CHLOROBUT-2-EN-1-YL)-8-METHOXY-2-METHYLQUINOLIN-4-OL CAS No. 88654-99-3

3-(3-CHLOROBUT-2-EN-1-YL)-8-METHOXY-2-METHYLQUINOLIN-4-OL

Cat. No.: B5640322
CAS No.: 88654-99-3
M. Wt: 277.74 g/mol
InChI Key: HZEDDZHFSQFBGP-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLOROBUT-2-EN-1-YL)-8-METHOXY-2-METHYLQUINOLIN-4-OL is a useful research compound. Its molecular formula is C15H16ClNO2 and its molecular weight is 277.74 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinol is 277.0869564 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

As with any chemical compound, handling “3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity .

Future Directions

The study of complex organic molecules like “3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinol” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and biological activity of this and related compounds .

Properties

IUPAC Name

3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9(16)7-8-11-10(2)17-14-12(15(11)18)5-4-6-13(14)19-3/h4-7H,8H2,1-3H3,(H,17,18)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEDDZHFSQFBGP-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C/C=C(/C)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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